molecular formula C7H15ClN2O2S B2783318 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride CAS No. 2490375-53-4

5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride

Cat. No.: B2783318
CAS No.: 2490375-53-4
M. Wt: 226.72
InChI Key: ZLWQSJNFCDTIRI-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride is a spirocyclic compound featuring a bicyclic framework with a nitrogen atom in the azaspiro ring and a sulfonamide functional group at the 7-position. The sulfonamide group likely enhances hydrogen-bonding capacity and solubility in polar solvents, similar to other sulfonamide-containing pharmaceuticals. However, specific data on its synthesis, stability, or biological activity are absent in the evidence provided.

Properties

IUPAC Name

5-azaspiro[3.4]octane-7-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c8-12(10,11)6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2,(H2,8,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWQSJNFCDTIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride (inferred properties) with structurally related spirocyclic compounds documented in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Reported Applications
5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride* C₇H₁₃N₂O₂S·HCl ~240.7 (estimated) Sulfonamide at 7-position Likely water-soluble (hydrochloride salt) Not reported in evidence
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride C₈H₁₃NO₂·HCl 191.66 Carboxylic acid at 2-position Water-soluble; stable as hydrochloride salt Building block for drug discovery
7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride C₆H₁₀FNS·HCl 183.675 Fluorine and sulfur in the ring Neat solid; room-temperature stable Research intermediate
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₇H₁₂ClNO₃ 193.63 Oxygen in the ring; carboxylic acid Soluble in polar solvents Synthetic intermediate
(7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride C₆H₁₂ClNO 149.62 Hydroxyl group; smaller spiro ring Soluble in methanol/water Chiral building block

Key Structural and Functional Differences:

5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride replaces a carbon with oxygen, increasing polarity .

Functional Groups: Carboxylic acid derivatives (e.g., C₈H₁₃NO₂·HCl) are widely used in peptide mimetics due to their ability to form hydrogen bonds and ionic interactions .

Limitations and Knowledge Gaps

  • The evidence lacks explicit data on 5-Azaspiro[3.4]octane-7-sulfonamide hydrochloride , necessitating extrapolation from analogs.
  • No pharmacokinetic or toxicity profiles are available for the compared compounds.

Q & A

Q. What are the common synthetic pathways for 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride, and what reagents are typically employed?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include sulfonamide introduction via sulfonyl chloride intermediates under controlled pH and temperature. Reagents such as lithium aluminum hydride (reduction) and halogenating agents (substitution) are common, with reactions often conducted under inert atmospheres to prevent oxidation . Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress before final hydrochloridation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying spirocyclic geometry and sulfonamide functionalization. Infrared (IR) spectroscopy confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and hydrochloride (N–H⁺ bending) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. What are the typical reaction conditions (temperature, pressure, catalysts) required for its synthesis?

Reactions are performed at 0–25°C for sulfonamide coupling to avoid side reactions. Catalysts like triethylamine (for acid scavenging) or palladium complexes (for cross-coupling) may be used. Pressure is typically ambient, though hydrogenation steps require controlled H₂ environments (1–3 atm) .

Q. How does the spirocyclic framework influence its potential pharmacological activity?

The spirocyclic core restricts conformational flexibility, enhancing binding specificity to biological targets like enzymes or receptors. Structural analogs show activity in central nervous system (CNS) targets due to improved blood-brain barrier penetration .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of spirocyclic sulfonamides?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps, achieving >70% yield optimization in related spiro compounds .

Q. What strategies resolve contradictory bioactivity data in spirocyclic sulfonamide derivatives?

Discrepancies often arise from stereochemical variations or impurities. Strategies include:

  • Enantiomeric separation via chiral HPLC to isolate active isomers.
  • Comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .
  • Re-evaluating purity using differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. In reactor design for scaling up synthesis, what factors maintain reaction efficiency?

Key considerations include:

  • Mixing efficiency (e.g., impeller design for viscous intermediates).
  • Heat transfer control to manage exothermic sulfonylation.
  • Continuous flow reactors for hazardous intermediates (e.g., sulfonyl chlorides) to improve safety .

Q. What methodologies resolve stereochemical challenges during synthesis?

Asymmetric catalysis (e.g., chiral oxazaborolidines) enforces spirocenter configuration. Dynamic kinetic resolution (DKR) can invert undesired stereoisomers. Synchrotron-based X-ray diffraction validates absolute configuration post-synthesis .

Q. How can quantum chemical calculations optimize intermediates?

Transition state modeling identifies energy barriers in ring-closing steps. Solvent polarity simulations (e.g., COSMO-RS) predict solubility, reducing precipitation during crystallization. For example, acetonitrile’s high polarity improves intermediate stability in spiroannulation .

Q. What protocols ensure compound stability during storage?

Store under nitrogen at −20°C to prevent hygroscopic degradation. Use amber vials to avoid photolytic cleavage of the sulfonamide group. Stability-indicating assays (e.g., forced degradation under UV/humidity) validate shelf-life .

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